7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline and oxadiazole families. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chlorophenyl and oxadiazole groups in the structure suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Synthesis of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with phenethylamine in the presence of a dehydrating agent.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with the quinazoline core under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazoline and oxadiazole derivatives.
Industry: Use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Such as kinases or proteases, which are involved in critical cellular processes.
Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.
Interfering with DNA/RNA: Affecting the replication and transcription processes in cells.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Such as erlotinib and gefitinib, which are used as anticancer agents.
Oxadiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is unique due to the combination of the quinazoline and oxadiazole moieties, which may confer a distinct set of biological activities and pharmacological properties not observed in other similar compounds.
Properties
Molecular Formula |
C24H17ClN4O3 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c25-18-9-6-16(7-10-18)21-27-22(32-28-21)17-8-11-19-20(14-17)26-24(31)29(23(19)30)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,31) |
InChI Key |
KPTAQNXMASCJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.